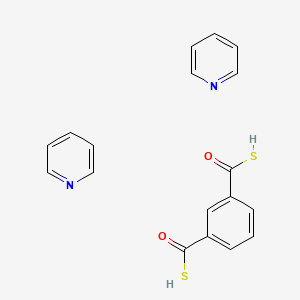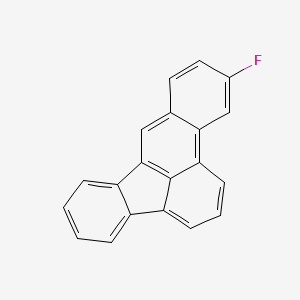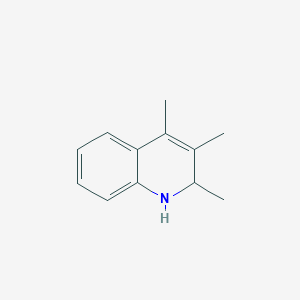![molecular formula C38H18Cl4F6N2O6S2 B14391887 3,3'-Disulfanediylbis{3'-chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitro-1,1'-biphenyl} CAS No. 88465-08-1](/img/structure/B14391887.png)
3,3'-Disulfanediylbis{3'-chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitro-1,1'-biphenyl}
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’-Disulfanediylbis{3’-chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitro-1,1’-biphenyl} is a complex organic compound characterized by the presence of multiple functional groups, including chloro, nitro, and trifluoromethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Disulfanediylbis{3’-chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitro-1,1’-biphenyl} typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of aryl halides with organoboron compounds under palladium catalysis . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3,3’-Disulfanediylbis{3’-chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitro-1,1’-biphenyl} can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under appropriate conditions.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The chloro groups can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield corresponding amines, while substitution of chloro groups can yield various substituted derivatives.
科学研究应用
3,3’-Disulfanediylbis{3’-chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitro-1,1’-biphenyl} has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of 3,3’-Disulfanediylbis{3’-chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitro-1,1’-biphenyl} involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups can participate in various chemical interactions, influencing biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context.
相似化合物的比较
Similar Compounds
3,3’-Disulfanediylbis(propan-1-ol): Another compound with disulfide linkages but different functional groups.
1-chloro-2-bromobenzene: A simpler aromatic compound with halogen substituents.
Uniqueness
3,3’-Disulfanediylbis{3’-chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitro-1,1’-biphenyl} is unique due to its combination of multiple functional groups, including chloro, nitro, and trifluoromethyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
属性
CAS 编号 |
88465-08-1 |
|---|---|
分子式 |
C38H18Cl4F6N2O6S2 |
分子量 |
918.5 g/mol |
IUPAC 名称 |
1-(3-chlorophenyl)-3-[[3-(3-chlorophenyl)-5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]disulfanyl]-5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzene |
InChI |
InChI=1S/C38H18Cl4F6N2O6S2/c39-23-5-1-3-19(11-23)27-15-25(55-31-9-7-21(13-29(31)41)37(43,44)45)17-33(35(27)49(51)52)57-58-34-18-26(56-32-10-8-22(14-30(32)42)38(46,47)48)16-28(36(34)50(53)54)20-4-2-6-24(40)12-20/h1-18H |
InChI 键 |
SCZIPULHAVEMHN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Cl)C2=C(C(=CC(=C2)OC3=C(C=C(C=C3)C(F)(F)F)Cl)SSC4=CC(=CC(=C4[N+](=O)[O-])C5=CC(=CC=C5)Cl)OC6=C(C=C(C=C6)C(F)(F)F)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Methyl-N-[(4-methylbenzoyl)oxy]-N-phenylbenzamide](/img/structure/B14391806.png)
![S-[2-Methyl-1-(methylsulfanyl)prop-1-en-1-yl] benzenecarbothioate](/img/structure/B14391815.png)


![5-[(2-Chlorophenyl)methylidene]-3-methylimidazolidine-2,4-dione](/img/structure/B14391839.png)
![3,3'-Dibromo-5,5'-dimethyl[1,1'-biphenyl]-2,2'-diol](/img/structure/B14391845.png)
![5-[4-(4-Methoxyphenyl)butyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14391850.png)
![3-[(Dimethylamino)methylidene]-5,6-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B14391857.png)




![[3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B14391884.png)
![N-Butyl-N-[(3,4-dichlorophenyl)methyl]-N'-(2,4-dimethylphenyl)urea](/img/structure/B14391892.png)
